N-(6-methoxyquinolin-8-yl)-N'-(3-methylbutan-2-yl)pentane-1,5-diamine;hydrobromide
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Overview
Description
“N-(6-methoxyquinolin-8-yl)-N’-(3-methylbutan-2-yl)pentane-1,5-diamine;hydrobromide” is a complex organic compound that features a quinoline moiety, a pentane chain, and a hydrobromide salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(6-methoxyquinolin-8-yl)-N’-(3-methylbutan-2-yl)pentane-1,5-diamine;hydrobromide” typically involves multi-step organic reactions. The starting materials might include 6-methoxyquinoline and 3-methylbutan-2-amine. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(6-methoxyquinolin-8-yl)-N’-(3-methylbutan-2-yl)pentane-1,5-diamine;hydrobromide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, but could include controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, “N-(6-methoxyquinolin-8-yl)-N’-(3-methylbutan-2-yl)pentane-1,5-diamine;hydrobromide” might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in the development of new materials or catalysts.
Biology
Biologically, this compound could be studied for its potential interactions with various biomolecules. Researchers might investigate its binding affinity to proteins, nucleic acids, or other cellular components to understand its potential as a therapeutic agent.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Studies might focus on its efficacy in treating specific diseases, its mechanism of action, and its safety profile.
Industry
Industrially, “N-(6-methoxyquinolin-8-yl)-N’-(3-methylbutan-2-yl)pentane-1,5-diamine;hydrobromide” could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties might make it suitable for specific applications that require precise chemical functionality.
Mechanism of Action
The mechanism of action for “N-(6-methoxyquinolin-8-yl)-N’-(3-methylbutan-2-yl)pentane-1,5-diamine;hydrobromide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other quinoline derivatives or diamine-containing molecules. Examples could be:
- 6-methoxyquinoline
- N-(3-methylbutan-2-yl)pentane-1,5-diamine
- Other hydrobromide salts of organic amines
Uniqueness
What sets “N-(6-methoxyquinolin-8-yl)-N’-(3-methylbutan-2-yl)pentane-1,5-diamine;hydrobromide” apart is its specific combination of functional groups and molecular structure. This unique arrangement could confer distinct biological activity or chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
6935-39-3 |
---|---|
Molecular Formula |
C20H32BrN3O |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-(6-methoxyquinolin-8-yl)-N'-(3-methylbutan-2-yl)pentane-1,5-diamine;hydrobromide |
InChI |
InChI=1S/C20H31N3O.BrH/c1-15(2)16(3)21-10-6-5-7-11-22-19-14-18(24-4)13-17-9-8-12-23-20(17)19;/h8-9,12-16,21-22H,5-7,10-11H2,1-4H3;1H |
InChI Key |
QBPQVTNGLXWDAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCCCCCNC1=C2C(=CC(=C1)OC)C=CC=N2.Br |
Origin of Product |
United States |
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